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Compound of Interest

Compound Name: (1H-imidazol-2-yl)methanamine

Cat. No.: B1224924 Get Quote

A comprehensive analysis of the in vivo performance of 2-aminomethylimidazole-derived drug

candidates in anticancer, antifungal, and anti-biofilm applications, supported by experimental

data and detailed methodologies.

Derivatives of 2-aminomethylimidazole have emerged as a promising class of therapeutic

agents with a broad spectrum of biological activities. Their in vivo efficacy has been

demonstrated in various preclinical models, highlighting their potential for development into

novel drugs. This guide provides an objective comparison of the performance of these

compounds across different therapeutic areas, with a focus on quantitative data from in vivo

studies.

Anticancer Efficacy
Several 2-aminomethylimidazole derivatives have shown significant antitumor activity in vivo.

These compounds often target fundamental cellular processes such as cell division and

signaling pathways crucial for cancer cell proliferation and survival.
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2-

Aminoimid

azole

Alkaloid

Naamidine

A

Athymic

Mice

A431

(human

epidermoid

carcinoma)

xenograft

25 mg/kg

Tumor

Growth

Inhibition

≥ 85%

growth
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maximal

tolerated

dose[1]

2-Aryl-4-

benzoyl-
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(ABI)

Compound
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-
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Tumor

Growth

Inhibition

More

effective

than

Dacarbazin

e (DTIC)[2]
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2

DBA/2

Mice

P388

murine

leukemia

(intraperito

neal
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50 mg/kg

(oral)

Increase in

Lifespan
35%[3]

2-Amino-1-

thiazolyl

imidazole

Compound

2

DBA/2

Mice

P388

murine

leukemia

(intraperito

neal

inoculation)

100 mg/kg

(oral)

Increase in

Lifespan
45%[3]

Experimental Protocols: Anticancer Studies
Naamidine A in A431 Xenograft Model

Animal Model: Athymic mice.

Tumor Inoculation: Subcutaneous injection of A431 human epidermoid carcinoma cells.
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Treatment: Intraperitoneal administration of Naamidine A.

Dosing: The compound was administered at its maximal tolerated dose of 25 mg/kg.

Efficacy Evaluation: Tumor volume was measured regularly, and the percentage of tumor

growth inhibition was calculated at the end of the study compared to a vehicle-treated control

group.[1]

Compound 2 in Murine Leukemia Model

Animal Model: DBA/2 mice.[3]

Tumor Inoculation: Intraperitoneal injection of P388 murine leukemia cells.[3]

Treatment: Oral administration of Compound 2, starting 24 hours after tumor cell inoculation.

[3]

Dosing: 50 mg/kg or 100 mg/kg.[3]

Efficacy Evaluation: The primary endpoint was the increase in the lifespan of treated mice

compared to the vehicle-treated control group.[3]

Signaling Pathways in Anticancer Activity
The anticancer effects of 2-aminomethylimidazole derivatives are often attributed to their

interaction with key signaling molecules.
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Anticancer Mechanisms of 2-Aminomethylimidazole Derivatives.

Antifungal Efficacy
Certain imidazole derivatives have demonstrated potent in vivo activity against systemic fungal

infections, offering a potential alternative to conventional antifungal therapies.
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3

Immunosu
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5
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albicans
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Fungal
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Note: The specific structures of Compounds 3 and 8 are detailed in the cited literature.[4]

Experimental Protocol: Antifungal Study
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Animal Model: Immunosuppressed mice (induced by cyclophosphamide).[4]

Infection: Intravenous injection of a suspension of Candida albicans cells.[4]

Treatment: Intraperitoneal administration of the test compounds at various doses.[4]

Efficacy Evaluation: After 24 hours of infection, kidneys were harvested, homogenized, and

plated to determine the fungal load (Colony Forming Units per kidney).[4]

Antifungal Mechanism of Action
While the precise mechanism for all antifungal 2-aminomethylimidazole derivatives is under

investigation, a common target for imidazole-based antifungals is the ergosterol biosynthesis

pathway.
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Inhibition of Ergosterol Biosynthesis by Imidazole Antifungals.

Anti-Biofilm Efficacy
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A significant area of research for 2-aminomethylimidazole derivatives is their ability to combat

bacterial biofilms, which are notoriously resistant to conventional antibiotics. These compounds

often act by disrupting biofilm formation and structure rather than direct bactericidal activity.

In Vivo Biocompatibility and Anti-Biofilm Potential
While direct in vivo efficacy studies in infected animal models are emerging, research has

focused on the biocompatibility and anti-biofilm properties of 2-aminomethylimidazole

derivatives coated on medical implants.

Compound Application Animal Model Key Finding

LC0024-NH2
Coating on titanium

implants

Rabbit osteotomy

model

Did not negatively

affect fracture healing

or osteointegration,

indicating good

biocompatibility.[2][4]

[5][6][7] In vitro, the

coating induced a 1-

log reduction in

Staphylococcus

aureus biofilm cells.[2]

[5][7]

H10 Topical application Swine skin

No gross

abnormalities or

significant immune

reactions were

observed, suggesting

it is not a dermal

irritant.[5]
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Workflow for Evaluating Anti-Biofilm Implant Coatings.

Anti-Biofilm Signaling Pathway
The anti-biofilm mechanism of 2-aminomethylimidazole compounds is thought to involve the

downregulation of genes responsible for the production of the extracellular polymeric

substance (EPS), a key component of the biofilm matrix.
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Proposed Anti-Biofilm Mechanism of 2-Aminomethylimidazole Derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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